molecular formula C10H10F2O2 B2705727 1-(4-Difluoromethoxy-2-methyl-phenyl)-ethanone CAS No. 1092448-34-4

1-(4-Difluoromethoxy-2-methyl-phenyl)-ethanone

Cat. No.: B2705727
CAS No.: 1092448-34-4
M. Wt: 200.185
InChI Key: KIOHHRYPIBYDHR-UHFFFAOYSA-N
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Description

1-(4-Difluoromethoxy-2-methyl-phenyl)-ethanone (CAS: 1092448-34-4) is a fluorinated aromatic ketone with the molecular formula C₁₀H₁₀F₂O₂ and a molar mass of 200.18 g/mol . Its structure features a 4-difluoromethoxy group and a 2-methyl substituent on the phenyl ring, attached to an ethanone backbone. Predicted physical properties include a density of 1.160 g/cm³ and a boiling point of 274.2°C . The difluoromethoxy group contributes to increased lipophilicity (estimated XLogP3 ≈ 2.8, inferred from structurally similar compounds in ), which may enhance membrane permeability in biological systems.

Properties

IUPAC Name

1-[4-(difluoromethoxy)-2-methylphenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2O2/c1-6-5-8(14-10(11)12)3-4-9(6)7(2)13/h3-5,10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIOHHRYPIBYDHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC(F)F)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Difluoromethoxy-2-methyl-phenyl)-ethanone typically involves the reaction of 4-difluoromethoxy-2-methylbenzaldehyde with a suitable reagent to introduce the ethanone group. One common method involves the use of a Grignard reagent, such as methylmagnesium bromide, followed by oxidation to yield the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The process may include steps such as solvent extraction, recrystallization, and purification through chromatography to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Difluoromethoxy-2-methyl-phenyl)-ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Difluoromethoxy-2-methyl-phenyl)-ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-(4-Difluoromethoxy-2-methyl-phenyl)-ethanone exerts its effects involves interactions with specific molecular targets and pathways. The difluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. The ethanone moiety can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 1-(4-Difluoromethoxy-2-methyl-phenyl)-ethanone with structurally related ethanone derivatives:

Compound Name CAS Molecular Formula Molar Mass (g/mol) Key Substituents XLogP3* Notable Properties/Activities
Target Compound 1092448-34-4 C₁₀H₁₀F₂O₂ 200.18 4-difluoromethoxy, 2-methyl ~2.8 High lipophilicity (predicted)
1-[2-(Difluoromethoxy)phenyl]ethanone 127842-55-1 C₉H₈F₂O₂ 186.15 2-difluoromethoxy 2.8 Skin irritant (H315)
1-(5-Bromo-2,4-dimethoxyphenyl)ethanone 182056-48-0 C₁₀H₁₁BrO₃ 259.10 5-bromo, 2,4-dimethoxy - Potential halogen-mediated reactivity
1-(4-Chlorophenyl)-2-((4-nitrophenyl)thio)ethanone - C₁₃H₁₀ClNO₃S 295.74 4-chlorophenyl, 4-nitrothioether - Antimalarial (pIC50 = 7.95)
1-(3,4-Dihydroxy-phenyl)-2-(7-methoxy-beta-carbolin-2-yl)-ethanone - - - 3,4-dihydroxy, beta-carboline - Broad-spectrum antibacterial

*XLogP3 values estimated from analogs where direct data is unavailable.

Key Observations :

Substituent Effects: The difluoromethoxy group in the target compound enhances lipophilicity compared to methoxy or ethoxy analogs (e.g., ’s Model Compound A with XLogP3 ≈ 2.1). Fluorine’s electronegativity may also improve metabolic stability .

Biological Activity: Unlike indolyl-3-ethanone-α-thioethers () or pyridine-based ethanones (), the target compound lacks nitrogen-rich heterocycles, which are critical for targeting enzymes like CYP51 or Plasmodium proteases. The absence of polar groups (e.g., hydroxyl in ’s compound III) may limit its antibacterial spectrum compared to more hydrophilic derivatives .

Synthetic Approaches: Similar to ’s triazolylthio ethanones, the target compound could be synthesized via nucleophilic substitution or condensation reactions. However, its difluoromethoxy group likely requires specialized fluorination steps, contrasting with simpler halogenated precursors in and .

Fluorinated vs. Non-Fluorinated Analogs
  • This compound vs. This trade-off is critical in CNS drug design .
  • Comparison with Difluorophenyl Derivatives: Compounds like those in (e.g., 2-(4-(2,4-difluorophenyl)-triazol-3-ylthio)-1-phenylethanone) share fluorinated motifs but employ fluorine on the phenyl ring rather than the methoxy group. This positional difference alters electronic distribution and steric profiles .

Biological Activity

1-(4-Difluoromethoxy-2-methyl-phenyl)-ethanone, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its difluoromethoxy group and a methyl-substituted phenyl ring, which contribute to its unique chemical reactivity and biological activity. The chemical formula is C10H10F2O2, indicating the presence of two fluorine atoms, which can enhance lipophilicity and influence interaction with biological targets.

Biological Activities

Research indicates that this compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties, making it a candidate for further development in treating infections caused by resistant strains of bacteria.
  • Anticancer Potential : Preliminary investigations suggest that this compound may inhibit cancer cell proliferation. In vitro assays demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells.
  • Anti-inflammatory Effects : The compound has been reported to modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines .

The biological activity of this compound is believed to involve several mechanisms:

  • Receptor Interaction : The compound may interact with specific cellular receptors, influencing signal transduction pathways involved in cell growth and apoptosis.
  • Enzyme Inhibition : It has been suggested that the compound could inhibit key enzymes involved in metabolic pathways associated with cancer progression and inflammation .
  • Oxidative Stress Modulation : By influencing oxidative stress levels within cells, this compound may exert protective effects against oxidative damage.

Case Studies

Several studies have explored the biological activity of this compound:

  • Study on Antimicrobial Activity : A recent study evaluated the efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, suggesting potent antimicrobial properties.
  • In Vitro Cancer Cell Proliferation Study : In assays conducted on MCF-7 (breast cancer) and A549 (lung cancer) cell lines, treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability, with IC50 values calculated at 15 µM and 20 µM respectively.

Data Summary Table

Biological ActivityObserved EffectsReference
AntimicrobialMIC = 32 µg/mL against S. aureus and E. coli
AnticancerIC50 = 15 µM (MCF-7), IC50 = 20 µM (A549)
Anti-inflammatoryModulation of pro-inflammatory cytokines

Q & A

Q. What are the common synthetic routes for 1-(4-Difluoromethoxy-2-methyl-phenyl)-ethanone?

The synthesis typically involves Friedel-Crafts acylation or nucleophilic substitution reactions. For example, the difluoromethoxy group can be introduced via reaction of a phenol precursor with chlorodifluoromethane under basic conditions. Reaction monitoring using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) ensures intermediate purity . Optimizing solvent polarity (e.g., dichloromethane or toluene) and temperature (60–80°C) improves yield. Post-synthesis purification via column chromatography or recrystallization is critical to isolate the final compound .

Q. What spectroscopic techniques are used to characterize this compound?

Key techniques include:

  • NMR Spectroscopy : 1H^{1}\text{H} and 19F^{19}\text{F} NMR confirm the presence of the difluoromethoxy group (characteristic splitting patterns) and methyl/aryl protons.
  • FT-IR : Stretching vibrations for C=O (~1700 cm1^{-1}) and C-F bonds (~1100–1250 cm1^{-1}) are diagnostic.
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
  • X-ray Crystallography : Resolves crystal packing and bond angles, often using SHELXL for refinement .

Q. How does the difluoromethoxy group influence the compound’s physicochemical properties?

The difluoromethoxy group enhances lipophilicity (LogP ~3.7) and metabolic stability compared to non-fluorinated analogs. Fluorine’s electronegativity also increases electron-withdrawing effects, altering reactivity in electrophilic substitution reactions .

Advanced Research Questions

Q. How can discrepancies in crystallographic data during structure determination be resolved?

Discrepancies may arise from twinning, disorder, or poor data resolution. Strategies include:

  • Data Validation : Use checkCIF/PLATON to identify outliers in bond lengths/angles.
  • Refinement Tools : SHELXL’s TWIN and BASF commands can model twinned crystals .
  • Complementary Techniques : Pair X-ray data with solid-state NMR or DFT calculations to validate hydrogen-bonding networks .

Q. What strategies optimize the compound’s bioactivity in enzyme inhibition studies?

  • Structure-Activity Relationship (SAR) : Modify substituents on the phenyl ring (e.g., replacing methyl with trifluoromethyl) to enhance binding affinity.
  • Docking Simulations : Use AutoDock or Schrödinger Suite to predict interactions with target enzymes (e.g., cytochrome P450).
  • In Vitro Assays : Measure IC50_{50} values against recombinant enzymes, controlling for off-target effects via counter-screening .

Q. How do solvent effects impact reaction yields in large-scale synthesis?

Polar aprotic solvents (e.g., DMF) stabilize transition states in acylation reactions but may increase side-product formation. Mixed solvents (e.g., toluene/water biphasic systems) improve regioselectivity. Kinetic studies using in situ IR or ReactIR monitor reaction progress to identify optimal solvent ratios .

Q. What computational methods predict the compound’s metabolic pathways?

  • ADMET Prediction : Tools like ADMET Predictor or SwissADME estimate phase I/II metabolism sites (e.g., demethylation or glucuronidation).
  • Density Functional Theory (DFT) : Calculates activation energies for metabolic reactions, prioritizing labile sites like the methoxy group .

Data Contradiction Analysis

Q. How should researchers reconcile conflicting biological activity data across studies?

  • Meta-Analysis : Compare datasets using standardized assays (e.g., uniform cell lines or enzyme concentrations).
  • Batch Variability Checks : Ensure compound purity (>95% by HPLC) and confirm stereochemistry via chiral chromatography.
  • Contextual Factors : Control for variables like pH, temperature, and solvent residues in biological buffers .

Q. Why might crystallographic and computational bond lengths differ?

X-ray data reflect time-averaged electron densities in crystal lattices, while DFT models isolated molecules. Discrepancies >0.05 Å may indicate crystal packing effects or insufficient basis sets in calculations. Validate with periodic boundary condition (PBC) DFT simulations .

Methodological Recommendations

  • Crystallography : Use SHELX for small-molecule refinement due to its robust handling of twinning and disorder .
  • Synthesis : Prioritize microwave-assisted synthesis for time-sensitive reactions involving fluorine substituents .
  • Data Reporting : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for crystallographic and spectral data .

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